2-Benzyl-5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
2-Benzyl-5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrole ring fused with a pyrimidine ring, and a benzyl group attached to the nitrogen atom of the pyrrole ring. The presence of a fluorine atom on the pyrimidine ring adds to its chemical uniqueness and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of a benzylamine derivative with a fluoropyrimidine compound under controlled conditions. The reaction is often catalyzed by a Lewis acid such as iron (III) chloride, which facilitates the formation of the pyrrole ring through cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process. The use of high-purity starting materials and advanced purification techniques, such as chromatography, ensures the production of a high-quality final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Scientific Research Applications
2-Benzyl-5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A related compound with a similar pyrimidine structure but different substituents.
5-Fluoro-2-aminopyrimidine: Another fluoropyrimidine derivative with distinct chemical properties.
Uniqueness
2-Benzyl-5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione stands out due to its unique combination of a benzyl group, a fluoropyrimidine ring, and a fused pyrrole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-benzyl-2-(5-fluoropyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c18-14-6-19-10-20-15(14)21-8-12-13(9-21)17(24)22(16(12)23)7-11-4-2-1-3-5-11/h1-6,10,12-13H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBYQCPUTLASIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=NC=NC=C3F)C(=O)N(C2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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